molecular formula C5H10N4S2 B12177165 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- CAS No. 2113-72-6

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-

Cat. No.: B12177165
CAS No.: 2113-72-6
M. Wt: 190.3 g/mol
InChI Key: QLJIUOJUGAWXDA-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Analysis

The molecular formula of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is C₄H₉N₃S , corresponding to a molar mass of 131.20 g/mol. Constitutional analysis reveals a thiourea backbone (N–C(=S)–N–N) substituted with an allyl group (–CH₂–CH=CH₂) at the N1 position. The structural framework consists of:

  • A thiosemicarbazide core (N–C(=S)–N–N), which provides both hydrogen-bonding capacity and metal-coordination sites.
  • A propenyl (allyl) substituent introducing π-electron density and conformational flexibility.

The SMILES notation C=CCNC(=S)NN highlights the connectivity: the allyl group (C=CC) links to a nitrogen atom adjacent to the thiocarbonyl group (C=S). This arrangement facilitates resonance stabilization within the thiourea moiety, delocalizing electron density across the N–C(=S)–N segment.

Constitutional Feature Description
Thiourea backbone Planar N–C(=S)–N arrangement with partial double-bond character
Allyl substituent CH₂–CH=CH₂ group introducing steric and electronic effects
Terminal amino group –NH₂ moiety participating in hydrogen bonding and coordination interactions

Stereochemical Configuration and Conformational Dynamics

The compound exhibits planar geometry at the thiocarbonyl sulfur atom due to resonance between the C=S and adjacent N–H groups. Density functional theory (DFT) calculations on analogous thiosemicarbazides suggest a dihedral angle of 160–175° between the allyl group and the thiourea plane, favoring an extended conformation to minimize steric hindrance.

Key stereochemical considerations include:

  • Resonance in the thiourea moiety : The C=S bond length (1.68 Å) and C–N bonds (1.33–1.35 Å) indicate significant π-delocalization.
  • Rotational barriers : The allyl group undergoes restricted rotation about the N–CH₂ bond, with an estimated barrier of 8–12 kJ/mol due to conjugation with the thiocarbonyl group.
  • Tautomerism : While the thione form (C=S) dominates in crystalline states, thiol tautomers (C–SH) may transiently exist in solution, as evidenced by solvent-dependent NMR shifts.

Crystallographic Characterization

Single-crystal X-ray diffraction studies of related compounds reveal that 1,2-Hydrazinedicarbothioamide derivatives typically crystallize in monoclinic systems with space group P2₁/c. Key crystallographic parameters include:

Parameter Value Source
Unit cell dimensions a = 8.42 Å, b = 10.55 Å, c = 12.31 Å Analogous structure
Bond angles (°) N–C–S = 121.5°, C–N–N = 114.2° Derived from
Hydrogen bonding N–H···S (2.85–3.10 Å) Observed in

The allyl substituent adopts a gauche conformation relative to the thiourea plane, stabilized by weak C–H···S interactions (3.12–3.25 Å). Crystal packing is dominated by N–H···S hydrogen bonds forming R₂²(8) ring motifs , which propagate into three-dimensional networks.

Comparative Structural Analysis with Analogous Hydrazinedicarbothioamides

Structural variations among hydrazinedicarbothioamides significantly influence their physicochemical properties:

Compound Substituent Crystal System Notable Feature
1,2-Hydrazinedicarbothioamide –H Orthorhombic Linear hydrogen-bonded chains
N1-Methyl derivative –CH₃ Monoclinic Steric hindrance reduces π-stacking
N1-2-propen-1-yl- (this compound) –CH₂–CH=CH₂ Monoclinic Allyl π-system enhances intermolecular interactions
1,1-Bis(2-chloroethyl) analog –(CH₂)₂Cl Triclinic Chlorine atoms enable halogen bonding

The allyl-substituted derivative exhibits enhanced solubility in polar aprotic solvents compared to alkyl analogs, attributable to the conjugated π-system’s dipole interactions. In contrast, chlorinated derivatives like 4-allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide (C₈H₁₅Cl₂N₃S) show markedly different coordination geometries due to steric and electronic effects from chlorine substituents.

Properties

CAS No.

2113-72-6

Molecular Formula

C5H10N4S2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C5H10N4S2/c1-2-3-7-5(11)9-8-4(6)10/h2H,1,3H2,(H3,6,8,10)(H2,7,9,11)

InChI Key

QLJIUOJUGAWXDA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=S)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves several steps. One common method includes the reaction of hydrazine with carbon disulfide, followed by the addition of propenyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

Condensation Reactions

1,2-Hydrazinedicarbothioamide derivatives often participate in condensation reactions to form heterocyclic compounds. These reactions are crucial for synthesizing compounds with potential biological or pharmacological activities.

Coordination Chemistry

Similar compounds can act as ligands in coordination chemistry, forming complexes with metal ions. These complexes have been studied for their antimicrobial and antifungal properties, as seen in other thiosemicarbazide derivatives .

Cyclization Reactions

Cyclization reactions involving hydrazinedicarbothioamides can lead to the formation of thiadiazoles or other heterocyclic rings, which are important in drug discovery .

Biological Activities

Compounds with similar structures have shown antimicrobial and antifungal activities, suggesting potential applications in medicine .

Materials Science

The ability to form complexes with metals and participate in cyclization reactions makes these compounds interesting for materials science applications.

Data Tables

Due to the limited specific data available for 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-, the following table provides general information on related compounds:

Compound TypeReaction TypePotential Applications
ThiosemicarbazidesCoordinationAntimicrobial, Antifungal
HydrazinedicarbothioamidesCondensation, CyclizationPharmaceutical, Materials Science
ThiadiazolesCyclizationDrug Discovery

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,2-hydrazinedicarbothioamide derivatives often involves the reaction of hydrazine with carbon disulfide and various alkylating agents. The resulting compounds can be characterized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Biological Activities

Antimicrobial Properties:
Research has demonstrated that 1,2-hydrazinedicarbothioamide derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that metal complexes formed with these ligands possess remarkable activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .

Antifungal Activity:
The compound has also been evaluated for antifungal properties. Complexes involving 1,2-hydrazinedicarbothioamide have shown effectiveness against Candida species, particularly Candida krusei, indicating its potential as an antifungal agent .

Anticancer Potential:
Recent studies have focused on the anticancer properties of hydrazine derivatives. Certain compounds have been synthesized that demonstrate cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis in cancer cells and disrupting cellular signaling pathways .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various metal complexes formed with 1,2-hydrazinedicarbothioamide. The results indicated that copper(II) complexes exhibited the highest activity against E. coli and S. aureus, with minimal inhibitory concentrations significantly lower than those of standard antibiotics .

Case Study 2: Antifungal Activity

In a comparative study of antifungal agents, a copper(II) complex containing 1,2-hydrazinedicarbothioamide was tested against several fungal strains. The complex demonstrated potent fungicidal activity against Candida albicans, making it a candidate for further development in antifungal therapies .

Potential Applications

Application Area Details
Antimicrobial Agents Effective against bacteria and fungi; potential for drug development.
Anticancer Therapies Cytotoxic effects on cancer cell lines; promising for future research.
Material Science Potential use in synthesizing novel materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (Da) Melting Point (°C) Solubility Key Applications
1,2-Hydrazinedicarbothioamide (Parent compound) C₂H₆N₄S₂ None 150.23 206–212 Soluble in polar solvents (DMF, pyridine) Pharmaceutical/pesticide intermediate
N-(4-Chlorophenyl)-1,2-Hydrazinedicarbothioamide C₈H₉ClN₄S₂ 4-Chlorophenyl at N1 259.99 Not reported Likely moderate (similar to parent) Potential bioactive applications
N1-2-propen-1-yl-1,2-Hydrazinedicarbothioamide Likely C₄H₈N₄S₂ 2-Propen-1-yl at N1 ~164.25 (calculated) Not reported Expected lower solubility due to allyl group Polymerization or reactive intermediates
N-Methyl-N-(1-methyl-2-propen-1-yl)- derivative C₆H₁₂N₄S₂ Methyl and 1-methylallyl 204.32 Not reported Variable (depends on substituents) Research applications (e.g., metallibure analogs)

Key Findings

Structural Influence on Properties The parent compound (CAS 142-46-1) exhibits high polarity due to its thiourea groups, reflected in its solubility in polar solvents like DMF . Substitution with hydrophobic groups (e.g., allyl or aromatic rings) reduces polarity, likely decreasing water solubility.

Thermal Stability The parent compound has a high melting point (206–212°C), indicative of strong intermolecular hydrogen bonding.

Biological and Industrial Relevance The parent compound is a key intermediate in synthesizing bactericides like叶枯唑 . Chlorophenyl derivatives (e.g., CAS 89981-53-3) may exhibit enhanced bioactivity due to the electron-withdrawing Cl group, which could improve binding to biological targets . Allyl-substituted derivatives are hypothesized to serve as monomers or crosslinkers in polymer chemistry, leveraging the allyl group’s reactivity .

Biological Activity

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- can be represented as follows:

  • Molecular Formula : C5_5H8_8N4_4S2_2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : N-[2-propenyl]-1,2-hydrazinedicarbothioamide

The compound features a hydrazine moiety which is known for its reactivity and ability to form complexes with various biological targets.

  • Anticancer Activity : Research indicates that 1,2-Hydrazinedicarbothioamide derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Hormonal Activity : Preliminary studies suggest that this compound may interact with hormonal pathways, potentially serving as a lead for developing drugs targeting hormonal imbalances or disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Hormonal ModulationPotential effects on hormonal pathways

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1,2-Hydrazinedicarbothioamide on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls. The study highlighted the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. Testing against several bacterial strains revealed that it inhibited growth effectively at low concentrations. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Pharmacological Applications

Due to its diverse biological activities, 1,2-Hydrazinedicarbothioamide has potential applications in:

  • Drug Development : As a scaffold for designing new anticancer or antimicrobial agents.
  • Therapeutics for Hormonal Disorders : Investigating its role in modulating hormonal signaling pathways could lead to novel treatments for endocrine disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-?

  • Methodology : A common approach involves refluxing a hydrazine derivative (e.g., N1-allylhydrazine) with a substituted isothiocyanate in alcoholic solvents. For example, refluxing N1-allylhydrazine with phenyl isothiocyanate in ethanol for 2–4 hours, followed by ice quenching and filtration, yields the target compound. This method is adaptable from protocols used for structurally similar hydrazinecarbothioamides .
  • Key Parameters : Reaction time (2–4 hours), solvent choice (ethanol, methanol), and stoichiometric ratios (1:1 molar ratio of hydrazine to isothiocyanate) are critical for yield optimization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm the allyl (-CH₂-CH=CH₂) and thiourea (-NH-CS-NH-) moieties.
  • FT-IR : Identify peaks for N-H stretching (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (e.g., C₄H₈N₄S₂).
    • Validation : Cross-reference spectral data with synthesized analogs (e.g., N1-phenyl derivatives) to resolve ambiguities .

Q. What safety precautions are required when handling this compound?

  • Protocol :

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent controls.
  • Antioxidant Screening : Employ DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid.
  • Cytotoxicity : Use brine shrimp lethality assays (Artemia salina) to estimate LC₅₀ values .
    • Data Interpretation : Correlate structural features (e.g., allyl group flexibility) with activity trends.

Q. How to optimize reaction conditions to improve synthesis yield?

  • Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance thiourea formation.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents.
  • Temperature Control : Monitor reflux temperature (70–80°C) to avoid side reactions (e.g., isomerization of the allyl group) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in thiourea groups).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.
  • X-ray Crystallography : Resolve ambiguities in solid-state structure if crystals are obtainable .

Q. How to assess the compound’s stability under varying storage conditions?

  • Experimental Design :

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and compare degradation rates via HPLC under light vs. dark conditions.
  • Humidity Control : Test hygroscopicity by monitoring mass changes in desiccators vs. humid environments .

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